molecular formula C11H9FO2 B13038347 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B13038347
M. Wt: 192.19 g/mol
InChI Key: SILVEZIRZXTQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid is a fluorinated bicyclobutane derivative characterized by a strained bicyclo[1.1.0]butane core substituted with a 4-fluorophenyl group and a carboxylic acid moiety.

The bicyclo[1.1.0]butane (BCB) scaffold is notable for its high ring strain and reactivity, making it valuable in medicinal chemistry and materials science for applications such as bioisosteric replacements or cross-coupling precursors . The 4-fluorophenyl substituent likely enhances electronic effects, influencing solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

InChI

InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)10-5-11(10,6-10)9(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

SILVEZIRZXTQNU-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be reacted with 4-fluorobenzoyl chloride to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Strain-Driven Ring-Opening Reactions

The central C1-C3 σ-bond (bond dissociation energy ~59 kcal/mol ) undergoes selective cleavage in strain-relief reactions:

Alder-Ene Reactions
Under photochemical conditions, the compound participates in [2π+2σ] cycloadditions with cyclopropenes. The reaction proceeds via diradical intermediates, yielding fused cyclopropane-cyclobutane products (Table 1) .

Reaction PartnerConditionsProductYieldSelectivity
Cyclopropene A455 nm LED, 24hTricyclo[3.2.1.0²,⁴]oct-6-ene78%>20:1 dr
Cyclopropene B455 nm LED, 12hTricyclo[3.2.1.0²,⁴]oct-6-ene derivative82%15:1 dr

Nucleophilic Ring Openings
The bridgehead carboxylic acid directs regioselective attacks:

  • Grignard reagents (RMgX) open the central bond via a radical-polar crossover mechanism :
    BCB COOH+RMgXR Cyclobutane COOMgX\text{BCB COOH}+\text{RMgX}\rightarrow \text{R Cyclobutane COOMgX}
    Yields: 60-85% for R = aryl, alkyl

  • Organozinc reagents enable Negishi cross-couplings with 1.2:1.0 stoichiometric control

Directed Functionalization of the Carboxylic Acid

The C1 carboxylic acid serves as a versatile handle for derivatization:

Amide Formation
Using EDCl/HOBt coupling:
BCB COOH+RNH2EDCl HOBtBCB CONHR\text{BCB COOH}+\text{RNH}_2\xrightarrow{\text{EDCl HOBt}}\text{BCB CONHR}
Key examples :

Amine PartnerProductYieldApplication
Morpholine3-(4-FPh)-1-(morpholine-4-carbonyl)BCB89%Bioactive analog synthesis
DiisopropylamineN,N-Diisopropylamide83%Stability enhancement

Esterification
Steglich esterification with alcohols:
BCB COOH+ROHDCC DMAPBCB COOR\text{BCB COOH}+\text{ROH}\xrightarrow{\text{DCC DMAP}}\text{BCB COOR}
Methyl ester derivative synthesized in 92% yield

Tandem Reactions Exploiting Strain and Functionality

Sequential transformations leverage both the bicyclobutane strain and carboxylate directing effects:

1. Tosylation/Ring Expansion

  • Tosylation of alcohol derivatives (from carboxylate reduction):
    BCB CH2OHTsClBCB CH2OTs\text{BCB CH}_2\text{OH}\xrightarrow{\text{TsCl}}\text{BCB CH}_2\text{OTs} (94% yield)

  • Base-mediated fragmentation/ring expansion:
    BCB CH2OTst BuOKBicyclo 2 1 1 hexane\text{BCB CH}_2\text{OTs}\xrightarrow{\text{t BuOK}}\text{Bicyclo 2 1 1 hexane} (76% yield)

2. Metal-Catalyzed Cascade Reactions
Palladium-mediated coupling/ring opening :
BCB COOH+Ar BpinPd dba 2,SPhosAr Cyclobutane COOH\text{BCB COOH}+\text{Ar Bpin}\xrightarrow{\text{Pd dba }_2,\text{SPhos}}\text{Ar Cyclobutane COOH}
Yields 68-84% across 12 substrates

Stability Considerations

  • Thermal decomposition onset: 142°C (DSC)

  • Half-life in solution (THF, 25°C): 48h

  • Stabilization strategies:

    • Store as morpholine amide derivative (t₁/₂ > 2 weeks)

    • Avoid protic solvents >40°C

This compound's dual reactivity (strain-driven σ-bond cleavage + carboxylate-directed functionalization) makes it valuable for synthesizing complex cyclobutane architectures. Recent advances in photochemical and transition metal-catalyzed methods have significantly expanded its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid is investigated for its potential as a pharmacophore in drug design due to its unique structural characteristics that may enhance binding affinity to biological targets. Its fluorine substitution can increase lipophilicity, improving the compound's bioavailability and metabolic stability.

Case Study : Research on structurally similar bicyclic compounds has demonstrated their efficacy in modulating enzymatic activity and influencing cellular signaling pathways, suggesting that this compound may exhibit similar properties.

Materials Science

The compound's stability and electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors and polymers. Its unique structure allows for potential applications in creating materials with tailored electronic properties.

Data Table: Comparison of Bicyclic Compounds in Materials Science

Compound NameApplication AreaNotable Properties
This compoundOrganic semiconductorsHigh stability and tunable electronic properties
3-(4-Methylphenyl)bicyclo[1.1.0]butane-1-carboxylic acidPolymersEnhanced mechanical strength
3-(4-Chlorophenyl)bicyclo[1.1.0]butane-1-carboxylic acidCoatingsImproved adhesion and durability

Biological Studies

This compound is also being studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool or therapeutic agent.

Research Findings : Preliminary studies indicate that similar bicyclic compounds can exhibit anti-inflammatory and anticancer activities due to their ability to interact with specific biological pathways.

Industrial Applications

The chemical stability and reactivity profile of this compound make it useful in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Synthetic Challenges :

  • The trifluoromethylphenyl analog (C₁₂H₉F₃O₂) faced low yields during ring-closing and deprotection steps, leading to route abandonment. This suggests that electron-withdrawing substituents (e.g., CF₃ or F) may complicate BCB synthesis.
  • Methyl 3-methyl-BCB-1-carboxylate (C₇H₁₀O₂) achieved higher yields (up to 64%) using Gabriel synthesis and HPLC purification, indicating that alkyl substituents are more synthetically tractable.

Substituent Effects :

  • Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group may offer a balance between electronic modulation and synthetic feasibility compared to the bulkier CF₃ group, which can hinder reactivity.
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) is likely more polar than its ester analogs, impacting solubility and bioavailability.

Safety and Handling :

  • Bromophenyl and hydroxy-substituted cyclobutanes (e.g., C₁₁H₁₁BrO₃) require stringent safety protocols per GHS guidelines, implying that halogenated BCB derivatives may demand similar precautions.

Physicochemical and Functional Properties

  • Electronic Effects: Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug design compared to non-halogenated BCBs.
  • Commercial Availability : The trifluoromethylphenyl analog is marketed by CymitQuimica (Ref: 10-F537883), suggesting fluorinated BCBs are of industrial interest, though the fluorophenyl variant may be less common.

Biological Activity

The compound 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid (CAS No. 2089649-27-2) belongs to a class of bicyclic compounds characterized by a unique bicyclo[1.1.0]butane framework. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and development. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10FO2\text{C}_{12}\text{H}_{10}\text{F}\text{O}_{2}

Table 1: Basic Properties

PropertyValue
Molecular Weight224.20 g/mol
Boiling PointNot Available
CAS Number2089649-27-2
Chemical FormulaC₁₂H₁₀F₁O₂

Pharmacological Studies

Research indicates that bicyclic compounds often exhibit unique reactivity and biological profiles, making them promising candidates for therapeutic applications. The strain in the bicyclo[1.1.0]butane framework may facilitate interactions with various biomolecules, although detailed studies are needed to elucidate these mechanisms.

Case Study: Interaction with Enzymes

In a related study examining bicyclic compounds, researchers found that modifications to the bicyclo[1.1.0]butane structure could significantly impact enzyme binding affinity and selectivity. This suggests that this compound may also possess similar properties, warranting further investigation.

Table 2: Comparative Biological Activity of Bicyclic Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor
3-(4-Trifluoromethyl)phenylbicyclo[1.1.0]butane-1-carboxylic acidAnticancer properties
Bicyclo[2.2.0]hexane derivativesVaried biological activities

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that capitalize on the unique reactivity of the bicyclic framework. The compound's strained structure allows for various nucleophilic substitution reactions, which can be explored for further functionalization.

Synthesis Pathway Example

A common synthetic route involves the following steps:

  • Formation of Bicyclic Core : Utilizing starting materials that lead to the formation of the bicyclic structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and carboxylic acid moieties.
  • Purification : The final product is purified using techniques such as column chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid?

  • Methodological Answer : The bicyclo[1.1.0]butane core can be synthesized via carbene additions to cyclopropenes or through organometallic intermediates like bicyclo[1.1.0]butyllithium. For fluorophenyl derivatization, Suzuki-Miyaura coupling using 4-fluorophenylboronic acid (CAS 5122-94-1) with a pre-functionalized bicyclo precursor is recommended. Radiolabeling analogs, such as those involving sulfonyl or iodophenyl groups, have employed Cu₂O catalysis under mild conditions (room temperature, 1 hour) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the bicyclo[1.1.0]butane strain and fluorophenyl substitution. IR spectroscopy can validate carboxylic acid and fluorophenyl C-F stretches (1100–1200 cm⁻¹). Melting point analysis (mp ~160–170°C, based on analogous bicyclo-carboxylic acids) and HPLC purity checks (>95%) are critical for quality control .

Q. What stability considerations are relevant for storage and handling?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the strained bicyclo system. Avoid prolonged exposure to light, as fluorophenyl groups may undergo photodegradation. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Employ asymmetric Lewis acid catalysis (e.g., chiral Pd or Cu complexes) with bidentate chelating substrates. A recent enantioselective (3 + 3) cycloaddition of bicyclo[1.1.0]butanes with nitrones achieved >90% ee using this approach, adaptable for fluorophenyl derivatives by modifying the nitrone precursor .

Q. What computational methods are suitable for predicting strain energy and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the bicyclo[1.1.0]butane’s strain energy (~65 kcal/mol) and predict regioselectivity in reactions. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments .

Q. How can this compound be functionalized for radiopharmaceutical applications?

  • Methodological Answer : Introduce radioisotopes (e.g., ¹²⁵I) via electrophilic substitution on the fluorophenyl ring or sulfonyl linker groups. Optimize radiolabeling efficiency using Cu₂O catalysis (1 hour, RT) and purify via solid-phase extraction (C18 columns) to achieve >95% radiochemical purity .

Q. How to resolve contradictions in spectroscopic data between experimental and computational results?

  • Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method) and adjust solvent models (PCM for DMSO or CDCl₃). For IR discrepancies, compare experimental spectra with scaled DFT vibrational frequencies (scaling factor ~0.961) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.